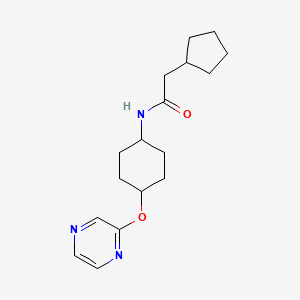
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the cyclohexyl fragment: : This can be achieved through the hydrogenation of benzene to form cyclohexane, which is then substituted with appropriate functional groups to achieve the desired cyclohexyl configuration.
Incorporation of the pyrazin-2-yloxy group: : This step involves reacting pyrazine with an alcohol derivative to form the pyrazin-2-yloxy moiety.
Coupling with the acetamide group: : The final step is the acylation of the cyclohexyl and pyrazin-2-yloxy intermediates to form the target acetamide compound.
Industrial Production Methods
Industrial production of this compound would involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent choice, and catalysts. Scale-up processes would need to be designed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to form oxidation products.
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or its substituents.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled temperatures.
Reduction: : Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.
Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions often introduce new functional groups or change existing ones.
科学的研究の応用
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is used in various scientific research applications:
Chemistry: : It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: : It is used to explore cellular processes and interactions due to its bioactive properties.
Industry: : It can be used in the development of new materials and chemicals, leveraging its unique reactivity.
作用機序
The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. The pyrazin-2-yloxy group plays a key role in this interaction, potentially interacting with enzymes or receptors in biological systems. The cyclohexyl and acetamide moieties may influence the compound's pharmacokinetics and distribution within the body.
類似化合物との比較
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide stands out due to its unique combination of structural features, which differ from other related compounds. Similar compounds may include:
N-cyclohexylacetamide: : Differing by the lack of the pyrazin-2-yloxy group.
Pyrazinamide: : Featuring the pyrazine ring but lacking the cyclohexyl and acetamide groups.
This compound's unique structure allows for specific interactions and applications that distinguish it from other molecules in its class.
特性
IUPAC Name |
2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJVULCPSXJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














